4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid
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Overview
Description
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid is an organic compound with the molecular formula C16H22O5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-tert-butoxy-5-oxopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl 5-hydroxy-5-oxopentanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid: Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring or the alkyl chain.
This compound: Compounds with similar functional groups, such as esters or ketones, can also be considered similar.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
208941-37-1 |
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Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentoxy]benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-16(2,3)21-14(17)6-4-5-11-20-13-9-7-12(8-10-13)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
InChI Key |
QBFJDMWVTKLSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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